molecular formula C10H13N5O2 B2822603 N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide CAS No. 2418667-05-5

N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide

Cat. No. B2822603
CAS RN: 2418667-05-5
M. Wt: 235.247
InChI Key: LPHMEZJSJUZHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide, also known as CCT018159, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent inhibitor of the protein kinase PDK1, which plays a critical role in regulating cell growth and survival. In

Mechanism of Action

N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide exerts its effects by inhibiting the protein kinase PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, survival, and metabolism. By inhibiting PDK1, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide blocks the activation of Akt and mTOR, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism and insulin sensitivity. It has also been shown to protect neurons from oxidative stress and prevent cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its potency and specificity for PDK1 inhibition. It has been shown to be effective in various scientific research applications and has the potential to be developed into a therapeutic agent. However, one of the limitations of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the scientific research of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of more potent and selective PDK1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide could help to overcome its low solubility and make it more accessible for lab experiments.

Synthesis Methods

The synthesis of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4-dimethyl-5-oxo-1,2,4-triazole to form the key intermediate, which is then treated with N,N-dimethylacetamide to yield N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In neurodegenerative diseases, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent cell death. In diabetes, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-7-13-15(9(17)14(7)2)5-8(16)12-10(6-11)3-4-10/h3-5H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHMEZJSJUZHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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